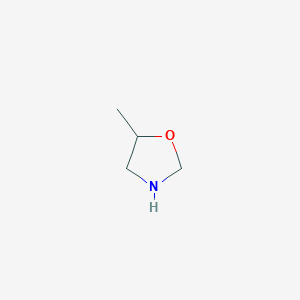

5-Methyloxazolidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZPVWFLGXUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyloxazolidine Derivatives

Introduction

The term "5-Methyloxazolidine" can refer to two distinct chemical entities: the foundational heterocyclic compound 5-methyl-1,3-oxazolidine and the more complex, industrially significant biocide 3,3'-Methylenebis(this compound) (MBO). This technical guide provides a comprehensive overview of both compounds, with a primary focus on MBO due to its widespread applications and the extensive body of research available. This document is intended for researchers, scientists, and professionals in drug development and industrial chemistry, offering detailed data, experimental protocols, and visual representations of key processes.

5-Methyl-1,3-oxazolidine

5-methyl-1,3-oxazolidine is a simple heterocyclic organic compound. While less documented in extensive industrial applications compared to its bis-derivative, it serves as a fundamental structure in heterocyclic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for 5-methyl-1,3-oxazolidine is presented in Table 1.

| Property | Value |

| CAS Number | 58328-22-6 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| IUPAC Name | 5-methyl-1,3-oxazolidine |

| Canonical SMILES | CC1COCNC1 |

| InChI Key | HBVZPVWFLGXUAU-UHFFFAOYSA-N |

3,3'-Methylenebis(this compound) (MBO)

3,3'-Methylenebis(this compound), commonly known as MBO, is a prominent biocide and preservative. It is recognized for its efficacy as a formaldehyde-releasing agent, providing broad-spectrum antimicrobial activity in a variety of industrial applications.

Physicochemical Properties of MBO

The quantitative properties of MBO are detailed in Table 2 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 66204-44-2 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Colorless to pale-yellow transparent liquid | |

| Density | 1.00 - 1.20 g/mL (typically ~1.062 g/cm³) | |

| Boiling Point | ~247.6 °C at 760 mmHg | |

| Flash Point | 73 °C at 1,013 hPa | |

| pH (1% aq. solution) | 9.00 - 11.00 | |

| Solubility | Soluble in water, dispersible in oil | |

| Vapor Pressure | 1.4 Pa at 25 °C |

Synthesis of MBO

MBO is synthesized through the condensation reaction of isopropanolamine (1-amino-2-propanol) and formaldehyde (B43269). The reaction is typically carried out in an aqueous solution and can be catalyzed.

The following protocol is adapted from a patented synthesis method for 3,3'-methylenebis(this compound).

Materials:

-

Isopropanolamine (2 mol, 150 g)

-

50% Formaldehyde solution (3.6 mol, 216.0 g)

-

1,1,3,3-tetramethylguanidine (catalyst, 0.002 mol, 0.23 g)

-

500 mL four-neck flask equipped with an electric stirrer and a condenser

-

Ice water bath

Procedure:

-

Charge the 500 mL four-neck flask with 150 g (2 mol) of isopropanolamine and 0.23 g (0.002 mol) of 1,1,3,3-tetramethylguanidine.

-

While cooling the flask in an ice water bath, slowly add 216.0 g (3.6 mol) of 50% formaldehyde solution. Maintain the temperature below 120 °C during the addition.

-

After the complete addition of formaldehyde, maintain the reaction mixture at 85 °C for 10 hours with continuous stirring.

-

Cool the mixture to room temperature.

-

Remove water from the product mixture via reduced pressure distillation.

-

The resulting product is 3,3'-methylenebis(this compound), with an expected yield of approximately 97%.

Applications of MBO

MBO's broad-spectrum antimicrobial properties make it a valuable preservative and biocide in numerous industrial sectors.

-

Metalworking Fluids: It is highly effective in both aqueous and oil-based metalworking fluids to prevent bacterial growth, ensuring the stability and longevity of the fluids.

-

Water Treatment: MBO is used to control the proliferation of microorganisms in water treatment systems, thereby preventing odors and corrosion.

-

Coatings and Paints: It acts as a stabilizer and preservative, preventing microbial degradation and corrosion in paint and coating formulations.

-

Animal Feed: It is utilized as an additive to control microbial growth, preserving the quality and safety of the feed.

-

Oil and Gas Industry: MBO is employed as a hydrogen sulfide (B99878) (H₂S) scavenger in oil and gas exploration and processing.

Mechanism of Action: Formaldehyde Release

MBO functions as a "formaldehyde releaser" or "formaldehyde donor". Its biocidal activity is not inherent to the parent molecule itself but stems from its slow decomposition in aqueous environments to release formaldehyde.

The released formaldehyde is a potent electrophile that exerts a broad and non-specific antimicrobial effect. It readily reacts with primary amines and thiol groups found in microbial proteins and with the amine groups of purine (B94841) bases in nucleic acids (DNA, RNA). This leads to the cross-linking of these essential biomolecules, disrupting cellular function and leading to microbial death.

Safety and Handling

3,3'-Methylenebis(this compound) is an effective biocide but requires careful handling due to its potential hazards.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing. Avoid contact with skin and eyes. Do not eat, drink, or smoke in work areas.

-

Hazards: MBO can cause severe skin burns and eye damage. It may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin. It is suspected of causing genetic defects and may cause cancer.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

-

Storage: Store in original, tightly sealed containers in a cool, well-ventilated place away from heat and direct sunlight. Keep away from incompatible materials such as oxidizing agents.

While 5-methyl-1,3-oxazolidine is a foundational heterocyclic compound, 3,3'-Methylenebis(this compound) (MBO) is a compound of significant industrial importance. Its role as a formaldehyde-releasing biocide makes it critical in the preservation of a wide range of materials, from metalworking fluids to paints. Understanding its physicochemical properties, synthesis, and mechanism of action is crucial for its effective and safe application. The data and protocols provided in this guide offer a comprehensive resource for professionals working with or researching this versatile chemical compound.

Synthesis of 5-Methyloxazolidine from Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-methyloxazolidine and its derivatives starting from amino acids, with a particular focus on L-alanine as the chiral precursor. This document details two primary pathways: the direct formation of oxazolidin-5-ones from L-alanine and the reduction of L-alanine to L-alaninol followed by cyclization. This guide includes detailed experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Introduction

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. They are valuable chiral auxiliaries and intermediates in asymmetric synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. The synthesis of enantiomerically pure oxazolidines is of significant interest, and amino acids provide a readily available and cost-effective source of chirality. This compound, in particular, can be efficiently synthesized from the natural amino acid L-alanine, preserving the stereochemistry at the C5 position.

This guide will explore two effective strategies for the synthesis of this compound derivatives from L-alanine:

-

Pathway A: Direct conversion of L-alanine into a 4-methyl-oxazolidin-5-one, which serves as a chiral template for further synthetic modifications.

-

Pathway B: A two-step process involving the reduction of L-alanine to the corresponding amino alcohol, L-alaninol, followed by cyclocondensation with an aldehyde to form the this compound ring.

Synthetic Pathways

Pathway A: Synthesis via Oxazolidin-5-one Intermediate

A highly efficient method for the synthesis of a diastereomerically pure oxazolidin-5-one from L-alanine has been developed. This method utilizes a dynamic crystallization-induced asymmetric transformation to afford a single diastereomer in high yield.

Pathway B: Synthesis via L-Alaninol Intermediate

This pathway involves the initial reduction of the carboxylic acid functionality of L-alanine to an alcohol, yielding L-alaninol. The subsequent condensation of L-alaninol with an aldehyde, such as formaldehyde, results in the formation of the this compound ring.

Spectroscopic Profile of 5-Methyloxazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyloxazolidine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Core Data Presentation

The following tables summarize the available and expected quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental spectra for this compound, the following table includes predicted chemical shifts (ppm). These predictions are based on the analysis of the molecule's structure and typical chemical shifts for similar functional groups.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Atom | Predicted Chemical Shift (ppm) |

| H on C2 (O-CH₂-N) | ~4.5 - 5.0 |

| H on C4 (N-CH₂) | ~3.0 - 3.5 |

| H on C5 (CH-CH₃) | ~3.8 - 4.2 |

| H on CH₃ | ~1.2 - 1.5 |

| N-H | ~1.5 - 2.5 (broad) |

Table 2: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

| C-O Stretch (ether-like) | 1070 - 1150 | Strong |

Table 3: Mass Spectrometry (MS) Data

The following mass spectrometry data is available from the National Institute of Standards and Technology (NIST) database.[1] The fragmentation pattern is characteristic of a small heterocyclic amine.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

| 87 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M-H]⁺ |

| 72 | Moderate | [M-CH₃]⁺ |

| 57 | Strong | [M-CH₂O]⁺ |

| 44 | High | [C₂H₆N]⁺ |

| 43 | Base Peak | [C₂H₅N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum, resulting in single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Methyloxazolidine and its Dimer, 3,3'-methylenebis(5-methyloxazolidine)

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyloxazolidine and its commercially significant derivative, 3,3'-methylenebis(this compound). For clarity, this document will distinguish between the monomer, 5-methyl-1,3-oxazolidine (C₄H₉NO), and the dimeric structure, 3,3'-methylenebis(this compound) (C₉H₁₈N₂O₂), commonly referred to as MBO. The majority of available technical data pertains to MBO, a widely used biocide and corrosion inhibitor; therefore, this guide will focus predominantly on its properties and applications, while also presenting the available information for the monomeric form. This document is intended for researchers, scientists, and professionals in drug development and other relevant industries who require detailed technical information on these compounds.

3,3'-methylenebis(this compound) (MBO)

MBO, with the CAS number 66204-44-2, is a formaldehyde-releasing biocide effective against a broad spectrum of bacteria.[1][2] It is also utilized as a hydrogen sulfide (B99878) scavenger in the oil and gas industry and as a corrosion inhibitor in metalworking fluids.[1][2]

Physical and Chemical Properties

The physical and chemical properties of MBO are summarized in the table below. It is typically a colorless to pale-yellow transparent liquid with an amine-like odor.[1][3] MBO is stable at elevated temperatures and across a wide pH range.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [4][5] |

| Appearance | Colorless to pale-yellow transparent liquid | [3] |

| Odor | Amine-like | [1] |

| Density | 1.00 - 1.20 g/mL (range); 1.062 g/cm³ (predicted) | [3][6] |

| Boiling Point | ~247.6 °C | [3][6] |

| Melting Point | -60.5 °C | [7] |

| Flash Point | 73 °C at 1,013 hPa | [7] |

| Vapor Pressure | 1.4 Pa at 25 °C | [3] |

| Solubility | Soluble in water, dispersible in oil | [3] |

| pH | 9.00 - 11.00 (1% aqueous solution) | [3] |

| pKa | 5.06 ± 0.40 (Predicted) | [5] |

| LogP | -0.043 | [5] |

Experimental Protocols

Synthesis of 3,3'-methylenebis(this compound)

The synthesis of MBO generally involves the reaction of isopropanolamine (1-amino-2-propanol) with formaldehyde (B43269). The reaction is exothermic and is typically controlled at a specific temperature. After the reaction is complete, water is removed, often by distillation under reduced pressure, to yield the final product.

A representative synthetic protocol is as follows:

-

Isopropanolamine and a catalyst, such as 1,1,3,3-tetramethylguanidine, are added to a reaction vessel equipped with a stirrer and a condenser.

-

A formaldehyde solution (e.g., 37-50% in water) or paraformaldehyde is slowly added to the vessel, with cooling (e.g., in an ice water bath) to manage the exothermic reaction and maintain the temperature below a set limit (e.g., 110-120 °C).

-

After the addition of formaldehyde is complete, the reaction mixture is maintained at an elevated temperature (e.g., 80-85 °C) for several hours to ensure the reaction goes to completion.

-

The mixture is then cooled to room temperature.

-

Water is removed from the product mixture via distillation under reduced pressure.

-

The final product, 3,3'-methylenebis(this compound), is obtained as the residue. The yield is typically high under optimized conditions.

Hydrolysis and Formaldehyde Release Analysis

The biocidal activity of MBO is attributed to its slow decomposition in aqueous solutions, which releases formaldehyde. The rate of hydrolysis and formaldehyde release is dependent on pH. Studies have shown that the maximum release of formaldehyde occurs at a lower pH (around 4). The analysis of this process can be carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentrations of MBO and its degradation products over time at different pH values.[8]

Chemical Reactivity and Stability

MBO is stable under normal storage conditions and at elevated temperatures up to approximately 186 °C.[1] It is reactive with oxidizing agents.[9] In aqueous solutions, MBO undergoes a slow decomposition, establishing an equilibrium with its starting materials, 1-aminopropan-2-ol (B43004) and formaldehyde.[1] This property is central to its function as a formaldehyde-releasing biocide.

References

- 1. 3,3'-METHYLENE BIS[this compound] - Ataman Kimya [atamanchemicals.com]

- 2. Buy Oxazolidine, 3,3'-methylenebis[5-methyl- | 66204-44-2 [smolecule.com]

- 3. Fungicide MBO: 3,3'-Methylenebis(this compound) - Sinobio Chemistry [sinobiochemistry.com]

- 4. 66204-44-2 CAS MSDS (3,3'-methylenebis[this compound]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,3'-methylenebis[this compound] CAS#: 66204-44-2 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemos.de [chemos.de]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. tincknellfuels.com [tincknellfuels.com]

An In-Depth Technical Guide to 5-Methyloxazolidine: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core molecular structure and stereochemistry of 5-methyloxazolidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with representative data and methodologies for closely related structures.

Molecular Structure

This compound is a five-membered heterocyclic organic compound containing both nitrogen and oxygen atoms in the ring. Its fundamental properties are summarized in the table below. The structure consists of an oxazolidine (B1195125) ring with a methyl group substituted at the 5th position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | PubChem |

| Molecular Weight | 87.12 g/mol | PubChem |

| IUPAC Name | 5-methyl-1,3-oxazolidine | PubChem |

| SMILES | CC1CNCO1 | PubChem |

| InChI Key | HBVZPVWFLGXUAU-UHFFFAOYSA-N | PubChem |

Stereochemistry

The presence of a chiral center at the C5 position of the oxazolidine ring gives rise to two stereoisomers: (R)-5-methyloxazolidine and (S)-5-methyloxazolidine. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal but opposite optical rotation.

The stereochemical configuration of the starting material, typically a chiral amino alcohol, will determine the stereochemistry of the resulting this compound. For instance, the synthesis from (S)-alaninol will yield (S)-5-methyloxazolidine.

Representative Spectroscopic Data

Specific ¹H and ¹³C NMR spectral data for this compound is not widely reported. However, based on the known chemical shifts of similar oxazolidine structures, a representative set of expected chemical shifts is provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Scaffold

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | ~4.5 - 4.0 | s (or ABq) | O-CH₂ -N |

| H-4 | ~3.5 - 2.5 | m | CH₂ -N |

| H-5 | ~4.0 - 3.5 | m | O-CH -CH₃ |

| CH₃-5 | ~1.2 - 1.0 | d | CH-CH₃ |

| NH | variable | br s | NH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| C-2 | ~85 - 80 | O-C H₂-N | |

| C-4 | ~60 - 50 | C H₂-N | |

| C-5 | ~75 - 70 | O-C H-CH₃ | |

| CH₃-5 | ~20 - 15 | CH-C H₃ |

Note: This is a generalized representation. Actual spectra should be acquired for confirmation.

Experimental Protocols

A common and effective method for the synthesis of 5-substituted oxazolidines is the condensation of a β-amino alcohol with an aldehyde, typically formaldehyde (B43269) or its equivalent. The following is a representative protocol for the synthesis of (S)-5-methyloxazolidine from (S)-alaninol.

4.1. Synthesis of (S)-5-methyloxazolidine

This procedure is based on general methods for oxazolidine formation.

Materials:

-

(S)-alaninol

-

Aqueous formaldehyde (37 wt. %)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-alaninol (1.0 eq) in dichloromethane in a round-bottom flask, add an equimolar amount of aqueous formaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Wash the filtrate with water in a separatory funnel to remove any remaining formaldehyde and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary.

Biological Signaling Pathways

Currently, there is no significant information in the public domain linking this compound to specific biological signaling pathways. Its structural similarity to certain bioactive molecules suggests potential for biological activity, but this remains an area for future research.

Conclusion

This compound is a simple chiral heterocycle with potential applications in chemical synthesis and drug discovery. While specific experimental data on its molecular structure and properties are limited, this guide provides a foundational understanding based on established chemical principles and representative data. The synthetic protocol outlined offers a reliable method for its preparation, enabling further investigation into its chemical and biological characteristics. For detailed structural and conformational analysis, computational methods are recommended in the absence of experimental data.

Thermodynamic Properties of 5-Methyloxazolidine Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-methyloxazolidine derivatives. Due to the limited availability of a centralized, extensive dataset for this specific class of compounds, this guide focuses on empowering researchers with the methodologies to determine these properties. It presents a detailed case study of a closely related oxazolidine (B1195125) derivative with known experimental thermodynamic data and offers in-depth experimental and computational protocols for characterization.

Experimentally Determined Thermodynamic Data: A Case Study of 1,3-Oxazolidine-2-thione (B1225483)

Table 1: Experimental Thermodynamic Data for 1,3-Oxazolidine-2-thione at T = 298.15 K [1][2][3]

| Thermodynamic Property | Symbol | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Combustion | ΔcH°m | - |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | - |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | 105.0 ± 4.4 |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | -74.4 ± 4.6 |

Note: The standard molar enthalpy of combustion and formation in the crystalline state were used to derive the gas-phase enthalpy of formation but were not explicitly stated as final values in the primary abstract.

Experimental Protocols for Thermodynamic Characterization

This section provides detailed methodologies for key experiments to determine the thermodynamic properties of this compound derivatives.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated. For nitrogen-containing compounds like oxazolidines, specific considerations for the formation of nitric acid are necessary.

Experimental Protocol:

-

Sample Preparation:

-

Precisely weigh approximately 1 gram of the purified this compound derivative.

-

If the sample is a solid, press it into a pellet.

-

Place the sample in the crucible of the bomb calorimeter.

-

-

Bomb Assembly:

-

Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the sample.

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere and ensure all nitric acid formed is in solution.

-

Seal the bomb and pressurize it with approximately 25 atm of pure oxygen.

-

-

Calorimetry Measurement:

-

Place the bomb in the calorimeter bucket containing a known volume of water.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change of the water bath over time until a stable final temperature is reached.

-

-

Analysis and Corrections:

-

Titrate the bomb washings with a standard sodium hydroxide (B78521) solution to determine the amount of nitric acid formed.

-

Measure the length of the unburned fuse wire.

-

Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid to calculate the standard internal energy of combustion.

-

Convert the internal energy of combustion to the enthalpy of combustion and subsequently calculate the standard enthalpy of formation.[4]

-

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity and the characterization of phase transitions (e.g., melting, crystallization).

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the this compound derivative into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using a standard material (e.g., indium).

-

-

Measurement:

-

Set the temperature program to scan a desired range (e.g., -50 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The heat capacity at a given temperature is determined from the heat flow signal.

-

Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The temperature of the peak onset is the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[5][6][7]

-

Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC is used to study the thermodynamics of binding interactions in solution. If a this compound derivative is being investigated for its interaction with a biological macromolecule (e.g., a protein), ITC can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the macromolecule (in the sample cell) and the this compound derivative (in the syringe) in the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Equilibrate the instrument at the desired temperature.

-

Load the macromolecule solution into the sample cell and the derivative solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the derivative solution into the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) of binding can then be calculated.[8][9][10][11][12]

-

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of this compound derivatives. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Workflow:

-

Structure Optimization:

-

Build the 3D structure of the desired this compound derivative.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) with software like Gaussian.[13]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.

-

-

Thermochemical Analysis:

-

The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).[14]

-

To obtain the standard enthalpy of formation, an isodesmic reaction scheme is often employed, where the enthalpy of reaction is calculated for a hypothetical reaction in which the types of bonds are conserved. By using known experimental enthalpies of formation for the other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be derived.

-

Signaling Pathways and Other Considerations

To date, the scientific literature does not establish a direct link between the thermodynamic properties of this compound derivatives and specific biological signaling pathways. The primary applications and studies of these compounds have been in areas such as biocides, corrosion inhibitors, and synthetic intermediates.[15] While the binding thermodynamics with a specific protein target, as determined by ITC, would be crucial for drug development targeting a particular pathway, this information is target-specific and not a general property of the compound class.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to understand and determine the thermodynamic properties of this compound derivatives. While a comprehensive database of these properties is not currently available, the detailed experimental and computational protocols outlined here offer robust methods for their characterization. The case study of 1,3-oxazolidine-2-thione demonstrates the successful application of these techniques to a related heterocyclic system. By employing these methodologies, researchers can generate the critical thermodynamic data necessary to advance their work in the synthesis, application, and development of novel this compound derivatives.

References

- 1. Experimental and theoretical study of the structures and enthalpies of formation of the synthetic reagents 1,3-thiazolidine-2-thione and 1,3-oxazolidine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. Differential Scanning Calorimetry Analysis [intertek.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]

- 13. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 15. nanoscience.com [nanoscience.com]

Navigating the Safety Profile of 3,3'-Methylenebis(5-methyloxazolidine): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the health and safety information for 3,3'-Methylenebis(5-methyloxazolidine), a broad-spectrum biocide. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use.

Chemical and Physical Properties

3,3'-Methylenebis(this compound) is a complex reaction mixture that exists as a clear to yellowish liquid with an amine-like odor.[1] It is completely miscible with water, and in aqueous solutions, it exists in a dynamic equilibrium with its hydrolysis products.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C9H18N2O2 | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Clear to yellowish liquid | [1] |

| Odor | Amine-like | [1] |

| pH (0.2% solution) | 9.57 | [1] |

| Viscosity (20°C) | 21 mPa·s | [3] |

| Vapor Pressure | 0.014 hPa (calculated for the main constituent) | [1] |

| Partition Coefficient (log Pow) | -0.043 (nominal); -0.23 (based on formaldehyde (B43269) analysis) | [1] |

| Surface Tension (20°C) | 68.1 mN/m | [1] |

| Auto-ignition Temperature | 237 °C at 766 mmHg | [3] |

Toxicological Data

The acute toxicity of 3,3'-Methylenebis(this compound) is considered moderate through oral and dermal routes of exposure.[4] It is classified as harmful if swallowed and in contact with skin, and causes severe skin burns and eye damage.[5]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 900 mg/kg bw | [5] |

| LD50 | Rat | Dermal | ≥760 mg/kg bw | [4] |

| LD50 | Rat | Dermal | 1207-1620 mg/kg bw | [5] |

Ecotoxicity

| Endpoint | Species | Value | Exposure Time | Reference(s) |

| LC50 | Danio rerio (Zebrafish) | 57.7 - 71 mg/L | 96 hours | [4] |

| EC50 | Daphnia magna (Water flea) | 29 mg/L | 48 hours | [4] |

| EC50 | Algae | 5.7 mg/L | Not Specified | [4] |

Health and Safety Information

Hazard Classification

3,3'-Methylenebis(this compound) is classified as a hazardous substance. The GHS classification includes:

-

Acute Toxicity, Oral (Category 4)[6]

-

Acute Toxicity, Dermal (Category 3)[6]

-

Skin Corrosion/Irritation (Category 1B)[6]

-

Serious Eye Damage/Eye Irritation (Category 1)[6]

-

Skin Sensitization (Category 1A)[6]

-

Germ Cell Mutagenicity (Category 2)[6]

-

Carcinogenicity (Category 1B)[6]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2)[6]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)[6]

First Aid Measures

A logical workflow for first aid in case of exposure is outlined below. Immediate medical attention is crucial in all cases of significant exposure.

Handling and Storage

Proper handling and storage are essential to minimize exposure risk.

Handling:

-

Work in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6]

-

Avoid breathing vapors or mist.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[5]

-

Keep containers tightly closed.[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the biocidal activity of 3,3'-Methylenebis(this compound) is the slow release of formaldehyde through hydrolysis in aqueous environments.[1] Formaldehyde is a potent electrophile that can react with and cross-link various biological macromolecules, including proteins and nucleic acids, leading to microbial cell death. The hydrolysis process is a key aspect of its function.

Currently, there is no specific information available in the public domain regarding the interaction of 3,3'-Methylenebis(this compound) or its hydrolysis products with specific cellular signaling pathways. The toxic effects are generally attributed to the non-specific reactivity of formaldehyde.

Experimental Protocols

Detailed experimental protocols from the original safety studies are not publicly available. However, the studies were conducted following standardized OECD guidelines. Below is a summary of the general methodologies for the key toxicological assessments.

Acute Oral Toxicity (based on OECD Guideline 401/420)

The acute oral toxicity is typically determined by administering the test substance in graduated doses to groups of fasted experimental animals (usually rats), with one dose per group.[7][8]

General Procedure:

-

Animals: Healthy, young adult rodents of a single sex (or both for a limit test) are used. At least 5 animals are used per dose level.[7]

-

Dosing: The substance is administered orally by gavage in a single dose.[8] Doses are spaced to produce a range of toxic effects and mortality rates.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to examine for pathological changes.[7]

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.[7]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the toxic effects following a single, short-term dermal exposure.

General Procedure:

-

Animals: Healthy, young adult animals (e.g., rats or rabbits) are used. The fur on the dorsal area is clipped before the test.

-

Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The application site is typically covered with a porous gauze dressing.

-

Exposure: The exposure period is typically 24 hours.

-

Observation: Animals are observed for mortality, clinical signs, and dermal reactions at the application site for at least 14 days post-exposure. Body weights are recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The dermal LD50 is determined.

Skin Sensitization - Local Lymph Node Assay (LLNA; based on OECD Guideline 429)

The LLNA is an in vivo method to identify chemicals with skin-sensitizing potential.[9]

General Procedure:

-

Animals: Typically, female mice of a suitable strain (e.g., CBA/J) are used, with a minimum of four animals per group.[10]

-

Application: The test substance is applied to the dorsal surface of both ears daily for three consecutive days.[11]

-

Proliferation Measurement: Five days after the first application, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[11] This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

-

Sample Collection: A few hours after the injection, the mice are euthanized, and the draining lymph nodes are excised.[11]

-

Analysis: The lymph nodes are processed to measure the amount of incorporated radioactivity.

-

Endpoint: A Stimulation Index (SI) is calculated by comparing the mean proliferation in the treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response, indicating the substance is a skin sensitizer.[10]

In Vitro Mutagenicity - Bacterial Reverse Mutation Test (Ames Test; based on OECD Guideline 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[12]

General Procedure:

-

Tester Strains: Several bacterial strains with different mutations are used to detect various types of mutagens.[12]

-

Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.[13]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid (e.g., histidine for S. typhimurium).[12]

-

Incubation: The plates are incubated for 48-72 hours.[14]

-

Endpoint: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[14]

Aquatic Toxicity - Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.[15]

General Procedure:

-

Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is used.[16]

-

Exposure System: The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.[17]

-

Test Concentrations: Fish are exposed to a range of concentrations of the test substance, typically in a geometric series, plus a control group.[15]

-

Duration: The exposure period is typically 96 hours.[16]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[16]

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) is calculated for each observation period where possible.[17]

Conclusion

3,3'-Methylenebis(this compound) is an effective biocide with a well-defined hazard profile. Its toxicity is primarily linked to its role as a formaldehyde-releaser. Due to its potential for skin and eye damage, sensitization, and other long-term health effects, strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is imperative. This guide provides a foundation for understanding the health and safety considerations associated with this chemical, but it is essential to consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before use.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chemos.de [chemos.de]

- 4. santos.com [santos.com]

- 5. tincknellfuels.com [tincknellfuels.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. oecd.org [oecd.org]

- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

Solubility of 5-Methyloxazolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methyloxazolidine in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide consolidates reported qualitative information and details the established experimental protocols for solubility determination. This document aims to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where this compound may be utilized.

Core Executive Summary

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, information for a closely related and more complex molecule, 3,3'-methylenebis[this compound] (MBO), provides some qualitative insights. It is important to note that MBO is a reaction mixture and its solubility characteristics may not be identical to pure this compound, but they offer a useful starting point.

| Solvent | Solvent Class | Qualitative Solubility of MBO | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Completely Miscible[1] | 21-23[1] |

| Ethanol | Polar Protic | Completely Miscible[1] | 21-23[1] |

| n-Octanol | Polar | Completely Miscible[1] | 21-23[1] |

| Acetone | Polar Aprotic | Completely Miscible[1] | 21-23[1] |

| Toluene | Nonpolar | Partially Soluble[1] | Not Specified |

| Cyclohexane | Nonpolar | Partially Soluble[1] | Not Specified |

| n-Heptane | Nonpolar | 500-1000 mg/L[1] | 20.5[1] |

| Standard Fat | Nonpolar | Highly Soluble[1] | 37[1] |

| Oil | Nonpolar | Dispersible[2] | Not Specified |

| Aromatic Solvents | Nonpolar | Miscible | Not Specified |

A study on a structurally similar compound, N-isobutyl-5-methyloxazolidinone, which is an oxazolidinone rather than an oxazolidine, indicates it is fully miscible with acetone, ethanol, toluene, and xylene.

Experimental Protocols for Solubility Determination

For a precise quantitative determination of this compound's solubility in various organic solvents, standardized experimental protocols are necessary. The following are widely accepted methods.

OECD Guideline 105: Flask Method

The flask method is a straightforward and widely used technique for determining the solubility of substances in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis: Dilute the sample if necessary and analyze the concentration of this compound using a suitable and validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Shake-Flask Method

This is a common and reliable method for determining equilibrium solubility.

Principle: An excess of the solute is agitated with the solvent in a sealed container at a constant temperature until equilibrium is achieved.

Apparatus:

-

Wrist-action shaker or orbital shaker in a temperature-controlled environment

-

Sealed containers (e.g., screw-cap vials)

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitation: Place the container in a shaker and agitate at a constant temperature. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant).

-

Equilibrium and Separation: Once equilibrium is reached, cease agitation and allow the phases to separate. Centrifugation can be used to sediment any suspended solid.

-

Analysis: An aliquot of the clear supernatant is carefully removed, diluted as needed, and the concentration of this compound is determined using an appropriate analytical technique.

Mandatory Visualizations

Factors Influencing Solubility

The solubility of a compound like this compound in organic solvents is governed by several key factors, including the principle of "like dissolves like." This can be visualized as a logical relationship.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound in an organic solvent can be depicted as follows:

References

5-Methyloxazolidine: A Technical Guide to a Key Heterocyclic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen, serves as a pivotal intermediate in the synthesis of various functional molecules. While not as extensively studied as its oxazolidinone counterparts, this compound is a crucial precursor, particularly in the formation of biocides and other specialty chemicals. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and significant role as a versatile building block in organic and medicinal chemistry. Due to its nature as a reactive intermediate, this guide also discusses its more stable and widely used derivative, 3,3'-methylenebis(this compound).

Introduction to this compound

The oxazolidine (B1195125) ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] this compound (IUPAC name: 5-methyl-1,3-oxazolidine) is a simple substituted oxazolidine. While the parent compound is less frequently isolated and studied in its pure form, it is a key reactive intermediate in several important chemical transformations. Its primary significance lies in its role as a precursor to more complex molecules, leveraging the reactivity of the oxazolidine ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily computed data available from public chemical databases.

Table 1: Chemical and Physical Properties of this compound [2]

| Property | Value | Source |

| IUPAC Name | 5-methyl-1,3-oxazolidine | PubChem |

| Molecular Formula | C₄H₉NO | PubChem |

| Molecular Weight | 87.12 g/mol | PubChem |

| CAS Number | 58328-22-6 | PubChem |

| Appearance | Not widely reported; likely a liquid | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Expected to be soluble in water and organic solvents | Inferred |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of 1-amino-2-propanol (isopropanolamine) and formaldehyde (B43269). This reaction is often carried out in a 1:1 molar ratio to favor the formation of the monomeric oxazolidine. However, in industrial applications, an excess of formaldehyde is often used, leading to the formation of the more stable bis-derivative, 3,3'-methylenebis(this compound).

General Experimental Protocol (Inferred)

The following is a generalized protocol for the synthesis of this compound, inferred from the synthesis of its derivatives.

Materials:

-

1-Amino-2-propanol (Isopropanolamine)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Solvent (e.g., water, or no solvent)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a reaction vessel, add 1-amino-2-propanol.

-

Slowly add an equimolar amount of formaldehyde solution while maintaining the temperature (e.g., with an ice bath) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

-

The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Upon completion, the water is removed, potentially under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Note: Due to the equilibrium nature of the reaction and the tendency to form the bis-derivative, isolation of pure this compound can be challenging.

Spectroscopic Characterization

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Data for this compound and Derivatives |

| ¹H NMR | Predicted shifts would show signals for the methyl group, the methine proton at C5, and the methylene (B1212753) groups of the ring. Specific experimental data for the parent compound is not available. For N-substituted derivatives, the chemical shifts are influenced by the substituent. |

| ¹³C NMR | Predicted shifts would include signals for the methyl carbon, the C5 carbon, the C2 methylene, and the C4 methylene. Specific experimental data for the parent compound is not available. |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center reports a mass spectrum for this compound with a top peak at m/z 43.[2] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks would include C-H stretching, C-N stretching, and C-O stretching vibrations. Specific experimental data for the parent compound is not available. |

Role as a Heterocyclic Compound

The primary role of this compound in chemistry is that of a reactive intermediate and a building block.

Precursor to Biocides

The most significant application of this compound is as a precursor to 3,3'-methylenebis(this compound), a broad-spectrum biocide used in metalworking fluids, paints, and other industrial applications. This compound acts as a formaldehyde-releaser, providing its antimicrobial properties.

Potential in Drug Discovery

While this compound itself is not a known therapeutic agent, the oxazolidine scaffold is of great interest in drug discovery. The famed antibiotic Linezolid contains an oxazolidinone core. The chiral center at the 5-position of this compound makes it a potential chiral building block for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are widely used in asymmetric synthesis to control the stereochemical outcome of reactions, a critical aspect of modern drug development.[3][4][5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthesis pathway for this compound and its subsequent conversion to the bis-derivative.

Caption: Synthesis of this compound and its bis-derivative.

Conclusion

This compound is a valuable heterocyclic compound that, while often not isolated, plays a crucial role as a synthetic intermediate. Its formation from readily available starting materials and its reactivity make it a key component in the production of industrially significant biocides. Furthermore, its chiral nature suggests potential applications as a building block in asymmetric synthesis for the pharmaceutical industry. Further research into the isolation, detailed characterization, and exploration of the synthetic utility of this compound could unveil new applications for this versatile heterocyclic compound.

References

- 1. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H9NO | CID 536661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of 5-Methyloxazolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral oxazolidine (B1195125) derivatives, particularly those with a methyl group at the 5-position, are pivotal structural motifs in medicinal chemistry and asymmetric synthesis. They are integral components of various biologically active compounds, including antibiotics like Linezolid and Rivaroxaban.[1] The oxazolidinone ring, a five-membered N-heterocycle with a carbamate (B1207046) moiety, serves as a versatile scaffold in drug discovery.[2][3] Furthermore, these chiral heterocycles are widely employed as valuable chiral auxiliaries and ligands in asymmetric catalysis, facilitating the stereoselective synthesis of complex molecules.[4]

The development of efficient and highly stereoselective methods for constructing these chiral frameworks is a significant focus in organic synthesis. Strategies range from multi-component reactions and organocatalytic domino reactions to one-pot procedures utilizing chiral catalysts.[4][5][6] This document provides detailed protocols for several contemporary methods for the chiral synthesis of 5-methyloxazolidine derivatives, presenting quantitative data and experimental workflows to guide researchers in this field.

Protocol 1: Synthesis of (4S,5R)-4-methyl-5-aryloxazolidin-2-ones via Asymmetric Aldol (B89426)/Curtius Reaction

This protocol describes an efficient synthesis of 4,5-disubstituted oxazolidin-2-ones based on an asymmetric aldol addition followed by a modified Curtius rearrangement, which involves an intramolecular ring closure.[7]

Experimental Workflow

Caption: General workflow for oxazolidin-2-one synthesis.

Detailed Methodology

Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one: [7]

-

A solution of (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (38.9 mg, 0.120 mmol, 1.0 equiv.) is prepared in tetrahydrofuran (B95107) (THF) (1.2 mL, 0.1 M).

-

Trimethylsilyl azide (Me₃SiN₃) (47.0 μL, 0.360 mmol, 3.0 equiv.) is added to the solution.

-

The resulting mixture is heated to reflux at 90 °C and stirred for 5 hours.

-

After 5 hours, the mixture is cooled to room temperature (25 °C).

-

The reaction is quenched by the addition of H₂O and then diluted with dichloromethane (B109758) (CH₂Cl₂).

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel (gradient eluent: 25–75% EtOAc/hexane) to yield the final product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various 4,5-disubstituted oxazolidin-2-ones using the described protocol.[7]

| Entry | Product | R Group | Yield (%) |

| 1 | 8a | Phenyl | 89 |

| 2 | 8b | 4-Fluorophenyl | 81 |

| 3 | 8c | 2-Naphthyl | 93 |

| 4 | 8d | 4-(Benzyloxy)-3-methoxyphenyl | 85 |

| 5 | 8e | 4-Methoxyphenyl | 87 |

| 6 | 8f | 3-Thienyl | 75 |

| 7 | 8g | 3,4,5-Trimethoxyphenyl | 91 |

| 8 | 8h | 4-Cyanophenyl | 83 |

Protocol 2: One-Pot Enantioselective Synthesis of 1,3-Oxazolidines

This method achieves a highly efficient one-pot synthesis of chiral 1,3-oxazolidines through the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization.[4]

Logical Relationship Diagram

Caption: Key steps in the one-pot oxazolidine synthesis.

Detailed Methodology

General One-Pot Procedure: [4]

-

To a mixture of the imine (1.0 equiv.), alcohol (2.0 equiv.), and 4 Å molecular sieves (40 mg/mL) in ethyl acetate, add the chiral BINOL magnesium phosphate catalyst (2.5 mol %).

-

Stir the reaction mixture at the specified temperature until the imine is consumed (as monitored by TLC).

-

Remove the solvent (ethyl acetate) under reduced pressure.

-

Add dimethylformamide (DMF) and cesium carbonate (Cs₂CO₃) (2.0 equiv.) to the residue.

-

Stir the mixture at room temperature for the time indicated in the table below.

-

Upon completion, purify the crude product directly by flash column chromatography on silica gel to afford the desired 1,3-oxazolidine.

Data Presentation: Reaction Scope and Enantioselectivity

The table below showcases the versatility of this one-pot procedure with various imine and alcohol substrates.[4]

| Entry | Imine (R¹) | Alcohol (R²) | Time (h) | Yield (%) | ee (%) |

| 1 | C₆H₅ | CH₂CH₂Cl | 12 | 93 | 99 |

| 2 | 4-MeC₆H₄ | CH₂CH₂Cl | 12 | 95 | 99 |

| 3 | 4-MeOC₆H₄ | CH₂CH₂Cl | 24 | 91 | 99 |

| 4 | 4-ClC₆H₄ | CH₂CH₂Cl | 12 | 89 | 99 |

| 5 | 2-Naphthyl | CH₂CH₂Cl | 24 | 93 | 99 |

| 6 | C₆H₅ | CH₂CH₂Br | 12 | 95 | 99 |

| 7 | C₆H₅ | CH(CH₃)CH₂Cl | 12 | 90 | 99 |

Protocol 3: Multi-Component Asymmetric Synthesis of 1,3-Oxazolidines

This protocol outlines an efficient multi-component reaction involving an aniline (B41778), ethyl glyoxalate, and an epoxide to synthesize optically pure 1,3-oxazolidine derivatives through a kinetic resolution process.[5]

Detailed Methodology

General Procedure for Multi-Component Synthesis: [5]

-

Dissolve Ti(O-i-Pr)₄ (0.05 mmol) and a chiral binaphthalene ligand (0.10 mmol) in 2.0 mL of toluene.

-

Stir the mixture for 2 hours at room temperature.

-

Add the aniline derivative (1.1 mmol) and ethyl glyoxalate (1.0 mmol) to the mixture and stir for an additional 30 minutes.

-

Finally, add the epoxide (1.2 mmol) and trifluoroacetic acid (TFA) (0.5 mol %) to the system.

-

Stir the reaction at -40 °C for four days.

-

After four days, evaporate the solvent under vacuum.

-

Purify the residue via column chromatography to obtain the 1,3-oxazolidine product.

Data Presentation: Product Yield and Enantiomeric Excess

The following table summarizes the outcomes for the synthesis of different 1,3-oxazolidine derivatives using this multi-component approach.[5]

| Product | Aniline Substituent | Epoxide | Yield (%) | ee (%) |

| 3a₁ | 4-Methoxyphenyl | Epichlorohydrin | 49 | 45.3 |

| 3b₁ | 4-Chlorophenyl | Epichlorohydrin | 46 | 61.1 |

| 3c₁ | 4-Ethoxyphenyl | Epichlorohydrin | 47 | 39.0 |

| 3d₁ | 4-Bromophenyl | Epichlorohydrin | 45 | 55.4 |

| 3e₁ | 4-Methylphenyl | Epichlorohydrin | 48 | 41.2 |

Protocol 4: Eco-Friendly, Solvent-Free Synthesis of N-isobutyl-5-methyloxazolidinone

This protocol presents a two-step, solvent-free method for synthesizing N-isobutyl-5-methyloxazolidinone (BMOX) from renewable resources, highlighting a green chemistry approach.[3]

Detailed Methodology

Step 1: Synthesis of the Amino-alcohol

-

Bio-based isobutylamine (B53898) is added to chloropropanol (B1252657) in a basic aqueous solution. This reaction affords the intermediate amino-alcohol.

Step 2: Cyclization to N-isobutyl-5-methyloxazolidinone

-

To the amino-alcohol from Step 1, add diethyl carbonate.

-

Introduce a bio-based imidazolium (B1220033) salt as a catalyst.

-

The reaction proceeds to afford the desired N-isobutyl-5-methyloxazolidinone.

This solvent-free method is scalable to the kilogram level and produces an oxazolidinone with over 62% bio-based carbon atoms.[3]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and selectivities are based on published literature and may vary depending on specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone: an eco-friendly solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N , O -acetalization/aza Michael addition domino reaction between N -Boc py ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02290G [pubs.rsc.org]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methyloxazolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-methyloxazolidine derivatives, particularly 5,5-dimethyloxazolidin-2-ones, as chiral auxiliaries in asymmetric synthesis. It includes detailed application notes, experimental protocols for key transformations, and quantitative data to guide reaction optimization and implementation in synthetic workflows.

Introduction to 5-Substituted Oxazolidinone Chiral Auxiliaries

Oxazolidinone auxiliaries, pioneered by David A. Evans, are powerful tools in modern asymmetric synthesis. Their rigid structure and the steric hindrance provided by substituents allow for excellent control over the stereochemical outcome of various carbon-carbon bond-forming reactions. The presence of a methyl group at the 5-position, often as a gem-dimethyl group, enhances the stability and stereodirecting ability of the auxiliary. These auxiliaries are instrumental in the synthesis of complex molecules, including natural products and pharmaceutical agents, where precise control of stereochemistry is crucial.

The general principle behind their stereodirecting ability lies in the formation of a rigid N-acyl enolate intermediate. The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. This results in a highly diastereoselective transformation. The auxiliary can be subsequently cleaved under mild conditions to furnish the desired chiral product and recover the auxiliary.

Key Applications in Asymmetric Synthesis

5-Substituted oxazolidinone auxiliaries are employed in a variety of stereoselective transformations, including:

-

Asymmetric Alkylation: Enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with a range of electrophiles, providing access to α-chiral carboxylic acid derivatives.

-

Asymmetric Aldol (B89426) Reactions: These auxiliaries are renowned for their exceptional control in aldol additions, enabling the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity.

-

Asymmetric Conjugate Additions: N-enoyl oxazolidinones serve as excellent Michael acceptors, reacting with various nucleophiles in a highly diastereoselective manner to yield β-functionalized chiral compounds.

Data Presentation

The following tables summarize the quantitative data for key asymmetric reactions utilizing 5,5-dimethyloxazolidinone auxiliaries, which are representative of 5-substituted oxazolidinones.

Table 1: Asymmetric Alkylation of (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones

| Electrophile (R-X) | Product (R) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Aldehyde after Reduction | Reference |

| Benzyl (B1604629) bromide | Benzyl | 85-94% | 87-94% | [1][2] |

| Allyl iodide | Allyl | >95% | >95% | [1][2] |

| Methyl iodide | Methyl | >95% | >95% | [1][2] |

Table 2: Asymmetric Conjugate Addition to (S)-N-Enoyl-4-phenyl-5,5-dimethyloxazolidin-2-ones

| Organocuprate (R₂CuLi) | Product (R) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Aldehyde after Reduction | Reference |

| Me₂CuLi | Methyl | >95% | >95% | [1][2] |

| Bu₂CuLi | Butyl | >95% | >95% | [1][2] |

| Ph₂CuLi | Phenyl | >95% | >95% | [1][2] |

Mandatory Visualization

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the N-acylation of (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone with propionyl chloride.

Materials:

-

(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-